molecular formula C25H16O B14657669 3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one CAS No. 50558-62-8

3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one

Cat. No.: B14657669
CAS No.: 50558-62-8
M. Wt: 332.4 g/mol
InChI Key: NOYBSAZWUGRHFY-UHFFFAOYSA-N
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Description

Significance of Chalcone (B49325) Derivatives in Contemporary Organic Chemistry

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif, 1,3-diphenyl-2-propen-1-one, serves as a versatile precursor in the biosynthesis of a vast array of flavonoids and isoflavonoids in plants. In the realm of synthetic organic chemistry, chalcones are prized for their straightforward synthesis, typically achieved through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.

The reactivity of the α,β-unsaturated ketone functionality makes chalcones highly valuable synthetic intermediates. They readily undergo a variety of chemical transformations, including Michael addition, cyclization reactions, and various cycloadditions, providing access to a diverse range of heterocyclic compounds such as pyrazolines, isoxazoles, and pyrimidines. The inherent biological activities of chalcones, spanning anticancer, anti-inflammatory, and antimicrobial properties, have further cemented their importance in medicinal chemistry and drug discovery. The ability to readily modify the peripheral aromatic rings allows for the fine-tuning of their steric and electronic properties, making them a prime target for the development of new therapeutic agents and functional materials.

Strategic Incorporation of Pyrene (B120774) Moieties in Advanced Organic Materials Design

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, is a prominent building block in the design of advanced organic materials. Its large, planar, and electron-rich π-conjugated system endows it with exceptional photophysical properties, including high fluorescence quantum yields and the ability to form excimers. This excimer formation, where two pyrene molecules in close proximity form an excited-state dimer, results in a characteristic red-shifted emission, making pyrene a sensitive probe for studying molecular proximity and microenvironments.

The incorporation of pyrene moieties into organic molecules is a strategic approach to developing materials with tailored optoelectronic properties. Pyrene derivatives are extensively utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The strong electron-donating nature and high charge carrier mobility of pyrene make it an excellent component for charge-transporting materials. Furthermore, the ability of pyrene to engage in π-π stacking interactions facilitates the self-assembly of molecules into ordered structures, a crucial aspect in the development of functional organic electronic devices. By chemically linking pyrene to other functional units, researchers can create sophisticated materials with properties such as aggregation-induced emission (AIE), nonlinear optical (NLO) activity, and chemosensory capabilities.

Research Landscape of 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one as a Multifunctional Scaffold

The fusion of a chalcone backbone with a pyrene moiety in this compound gives rise to a molecule with a rich and multifaceted research landscape. This compound leverages the synthetic accessibility and reactive nature of the chalcone core while harnessing the remarkable photophysical and electronic characteristics of the pyrene unit. Research into this and closely related pyrene-chalcone derivatives has unveiled its potential as a multifunctional scaffold with applications spanning materials science and analytical chemistry.

The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation of pyrene-1-carbaldehyde and acetophenone. daneshyari.comnih.govresearchgate.net X-ray crystallographic studies have provided detailed insights into its solid-state structure, revealing key intermolecular interactions such as π-π stacking of the pyrene rings, which influence its material properties. daneshyari.comnih.govresearchgate.net

Detailed Research Findings:

The research focus on this compound and its analogues has been particularly prominent in the following areas:

Organic Electronics and Solar Cells: The inherent charge-transfer characteristics of the donor-π-acceptor (D-π-A) structure in pyrene-chalcones make them promising candidates for organic electronic applications. Studies on pyrenyl chalcone derivatives have demonstrated their potential as sensitizers in dye-sensitized solar cells (DSSCs). tandfonline.comresearchgate.net The intramolecular charge transfer (ICT) from the electron-rich pyrene donor to the chalcone acceptor system is a key feature. tandfonline.com The HOMO and LUMO energy levels of these compounds can be tuned by modifying the substituents on the phenyl ring, allowing for optimization of their performance in solar cell devices. tandfonline.com For instance, a study on three pyrenyl chalcone derivatives (PCH1, PCH2, and PCH3) showed that their energy gaps were in the low range of 2.89 to 2.94 eV, and their HOMO-LUMO energy levels were suitable for use as dye-sensitizers in DSSCs. tandfonline.com

Nonlinear Optical (NLO) Properties: The extended π-conjugation and the presence of both electron-donating (pyrene) and electron-accepting (carbonyl) groups in pyrene-chalcones give rise to significant third-order nonlinear optical properties. daneshyari.com Research on a series of pyrene-containing chalcone derivatives with different halopyridyl acceptors demonstrated their potential for optoelectronic and NLO devices. daneshyari.com Specifically, the compound 3-(5-bromopyridin-2-yl)-1-(pyren-1-yl)prop-2-en-1-one exhibited a high third-order nonlinear absorption coefficient (β), refractive index (n2), and susceptibility (χ(3)). daneshyari.com Another study on (E)-1-(4-(1H-imidazol-1-yl)phenyl)-3-(1,5a1-dihydropyren-1-yl)prop-2-en-1-one also reported a high third-order nonlinear optical parameter (χ(3)) in the order of 10⁻⁶ esu. proquest.com The high density of delocalized π-electrons in pyrene-based chalcones is a significant contributor to their NLO response. researchgate.net

Fluorescent Probes and Sensors: The inherent fluorescence of the pyrene moiety can be modulated by the chalcone framework and its interaction with analytes, making these compounds suitable as fluorescent probes. A bis-pyrene chalcone derivative has been synthesized and shown to act as a ratiometric fluorescent sensor for hydrazine (B178648). nih.govresearchgate.net The sensing mechanism involves a cyclization reaction with hydrazine that alters the fluorescence emission from yellow to blue. nih.govresearchgate.net Furthermore, this probe also demonstrated properties of an acid/base molecular switch, with its fluorescence being quenched by acid and revived by base. nih.govresearchgate.net The strong emission of these compounds in both solution and solid-state is attributed to intramolecular charge transfer. nih.govresearchgate.net

The following table summarizes key experimental data for this compound and related derivatives:

Compound NameSynthesis MethodKey FindingsReference
This compoundClaisen-Schmidt condensation of pyrene-1-carbaldehyde and acetophenoneCrystal structure determined by X-ray diffraction, revealing π-π stacking of pyrene rings. daneshyari.comnih.govresearchgate.net
Pyrenyl Chalcone Derivatives (PCH1, PCH2, PCH3)Claisen-Schmidt condensationSuitable as dye-sensitizers in DSSCs with low energy gaps (2.89-2.94 eV) and appropriate HOMO-LUMO levels. tandfonline.com
3-(5-bromopyridin-2-yl)-1-(pyren-1-yl)prop-2-en-1-oneClaisen-Schmidt condensationExcellent third-order nonlinear optical properties (β, n2, χ(3)). daneshyari.com
Bis-pyrene chalcone (DPY)Synthesis involving pyrene and diacetylpyridineRatiometric fluorescent sensor for hydrazine and an acid/base molecular switch. nih.govresearchgate.net

This body of research underscores the significant potential of this compound as a versatile and multifunctional molecular scaffold. The ability to fine-tune its properties through synthetic modifications opens up a wide array of possibilities for the development of novel materials for advanced applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50558-62-8

Molecular Formula

C25H16O

Molecular Weight

332.4 g/mol

IUPAC Name

3-phenyl-1-pyren-1-ylprop-2-en-1-one

InChI

InChI=1S/C25H16O/c26-23(16-9-17-5-2-1-3-6-17)21-14-12-20-11-10-18-7-4-8-19-13-15-22(21)25(20)24(18)19/h1-16H

InChI Key

NOYBSAZWUGRHFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Synthetic Methodologies for 3 Phenyl 1 Pyren 1 Yl Prop 2 En 1 One and Its Analogues

Claisen-Schmidt Condensation: Foundation of Synthetic Access

The Claisen-Schmidt condensation is the most fundamental and widely employed method for the synthesis of chalcones. This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone. In the context of 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one, the reaction proceeds between pyrene-1-carbaldehyde and acetophenone (B1666503).

The general reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at room temperature. The base facilitates the deprotonation of the α-carbon of acetophenone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of pyrene-1-carbaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the target chalcone (B49325).

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of the Claisen-Schmidt condensation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice and concentration of the catalyst, temperature, reaction time, and the stoichiometry of the reactants. For the synthesis of chalcones, an equimolar or a slight excess of the aldehyde is often used to prevent self-condensation of the ketone.

Systematic studies on the synthesis of various chalcones have shown that the nature of the catalyst plays a crucial role. While traditional bases like NaOH and KOH are effective, other catalysts such as lithium hydroxide (LiOH), barium hydroxide (Ba(OH)₂), and alkali metal oxides have also been utilized. The optimal catalyst concentration typically ranges from catalytic amounts to stoichiometric equivalents, depending on the reactivity of the substrates.

Temperature and reaction time are also critical. While many Claisen-Schmidt condensations proceed efficiently at room temperature, in some cases, gentle heating may be required to drive the reaction to completion. Reaction times can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC).

The following interactive table summarizes typical parameters that are varied to optimize the synthesis of chalcones, based on general findings in the field.

ParameterVariationTypical Outcome on Yield
Catalyst NaOH, KOH, LiOH, Ba(OH)₂Strong bases generally give higher yields.
Solvent Ethanol, Methanol (B129727), WaterPolar protic solvents are commonly used.
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rate but may also lead to side products.
Stoichiometry (Aldehyde:Ketone) 1:1, 1.1:1, 1:1.1A slight excess of aldehyde can maximize ketone conversion.
Reaction Time 1 hour to 24 hoursOptimized to achieve maximum conversion without product degradation.

Strategies for Maximizing Reaction Yields

Several strategies have been developed to enhance the yields of Claisen-Schmidt condensations. The purity of the starting materials is paramount, as impurities can interfere with the reaction and lead to the formation of byproducts.

Advanced energy sources have been shown to significantly improve reaction rates and yields. Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can dramatically accelerate the reaction. Similarly, microwave-assisted organic synthesis (MAOS) provides rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods. For instance, microwave-assisted Claisen-Schmidt condensations have been reported to proceed in minutes with excellent yields, often under solvent-free conditions.

Another effective strategy is the use of solid-supported catalysts or performing the reaction under solvent-free conditions by grinding the reactants with a solid base like NaOH or KOH. These "green chemistry" approaches minimize the use of hazardous organic solvents and can simplify the work-up procedure, often leading to high purity products with excellent yields.

Exploration of Advanced Synthetic Approaches for Functionalized Derivatives

While the Claisen-Schmidt condensation is a robust method, the synthesis of functionalized derivatives of this compound often requires more sophisticated approaches to introduce desired substituents on either the phenyl or pyrene (B120774) ring.

Development of One-Pot Synthesis Methodologies

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of functionalized chalcone derivatives, one-pot methodologies can be designed to combine the formation of a substituted aldehyde or ketone with the subsequent Claisen-Schmidt condensation.

For example, a one-pot, three-component reaction could involve the in-situ generation of a substituted benzaldehyde, which then reacts with acetophenone and a catalyst to form the desired functionalized chalcone. While specific one-pot syntheses for this compound derivatives are not extensively reported, the general principle has been successfully applied to other chalcone systems. These methods often utilize multi-catalysis or domino reactions to achieve the desired transformations in a single operation.

Solvent Effects and Reaction Medium Influence on Synthetic Efficiency

The choice of solvent can have a profound impact on the rate, yield, and selectivity of the Claisen-Schmidt condensation. The solvent's polarity, proticity, and ability to dissolve the reactants and intermediates are all important factors.

Polar protic solvents like ethanol and methanol are commonly used as they effectively dissolve the reactants and the alkali hydroxide catalysts. However, the use of greener solvents, including water or ionic liquids, has gained increasing attention. Reactions in aqueous media are environmentally benign, and in some cases, the hydrophobic effect can accelerate the reaction rate.

Ionic liquids, with their low vapor pressure, thermal stability, and tunable properties, can serve as both the solvent and the catalyst, facilitating product separation and catalyst recycling. Studies on various chalcone syntheses have demonstrated that the choice of cation and anion in the ionic liquid can influence the reaction efficiency.

Solvent-free conditions represent the ultimate green approach. By grinding the solid reactants with a solid catalyst, the need for a solvent is completely eliminated. This method is often highly efficient, leading to high yields in short reaction times with minimal waste generation. The efficiency of solvent-free reactions is attributed to the high concentration of reactants and the intimate contact between the reacting molecules in the solid state.

The following table provides a general overview of the influence of different reaction media on the Claisen-Schmidt condensation.

Reaction MediumAdvantagesDisadvantages
Ethanol/Methanol Good solubility for reactants and catalysts.Flammable, potential for side reactions.
Water Environmentally friendly, inexpensive.Poor solubility for some organic reactants.
Ionic Liquids Recyclable, tunable properties, can act as catalyst.High cost, potential toxicity.
Solvent-Free Green, high efficiency, simple work-up.Not suitable for all reactants (requires solids or liquids with low melting points).

Chemical Reactivity and Derivatization Studies of 3 Phenyl 1 Pyren 1 Yl Prop 2 En 1 One

Cycloaddition Reactions

The electron-deficient double bond in the enone moiety of 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one makes it an excellent candidate for participating in cycloaddition reactions, which are powerful tools for constructing complex heterocyclic systems. researchgate.net

In the context of [3+2] cycloaddition reactions, this compound and its derivatives function effectively as dipolarophiles. researchgate.net These reactions involve a three-atom component (the 1,3-dipole) reacting with a two-atom component (the dipolarophile) to form a five-membered ring. researchgate.netmdpi.com Specifically, this pyrene-containing chalcone (B49325) has been successfully employed in 1,3-dipolar cycloaddition reactions with in situ-generated azomethine ylides. researchgate.net The reaction leverages the electrophilic nature of the carbon-carbon double bond in the chalcone, which readily reacts with the nucleophilic termini of the azomethine ylide dipole. researchgate.netnih.gov

A notable application of this compound as a dipolarophile is in the facile, one-pot, three-component synthesis of novel spirooxindolinopyrrolizidines that incorporate a pyrene (B120774) moiety. researchgate.net This reaction is accomplished by reacting (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-one derivatives with an indoline-2,3-dione and an amino acid, such as proline. researchgate.net The condensation of the indoline-2,3-dione and proline generates a non-stabilized azomethine ylide in situ, which then undergoes a cycloaddition with the pyrene chalcone. researchgate.netmdpi.com This multicomponent approach is highly efficient, producing the desired complex spiroheterocycles in good to excellent yields. researchgate.net

The synthesized compounds were characterized using various spectroscopic techniques, including IR, ¹H-NMR, and ¹³C-NMR, to confirm their complex spirocyclic structures. researchgate.netmdpi.com

Table 1: Synthesis of Spiro[2.3']-oxindoline-4-aryl-3-(1-pyrenoyl)pyrrolizidine Derivatives
CompoundAryl Group (Ar)Yield (%)
6aPhenyl80
6b4-Methylphenyl82
6c4-Methoxyphenyl85
6d4-Chlorophenyl89
6e2-Chlorophenyl75

Data sourced from a study on the regioselective synthesis of spirooxindolinopyrrolizidines. researchgate.net

The 1,3-dipolar cycloaddition reaction between 3-aryl-1-(pyren-1-yl)prop-2-en-1-one derivatives and azomethine ylides proceeds with a high degree of control over the product's constitution and spatial arrangement. The reaction is found to be completely regioselective, yielding only a single regioisomer in each case. researchgate.net

Theoretical studies using Density Functional Theory (DFT) are often employed to investigate the regio- and stereoselectivities of [3+2] cycloaddition reactions. nih.gov Analysis of the transition states helps in understanding the preference for a particular isomer. researchgate.netnih.gov In the synthesis of pyrene-incorporated spirooxindolinopyrrolizidines, the observed stereochemistry results from a transition state where the two carbonyl groups are in an anti-orientation to minimize steric hindrance. researchgate.net Such high selectivity is a hallmark of 1,3-dipolar cycloadditions, making them a powerful method for constructing stereochemically complex molecules. rsc.org

Historically, the endo stereoselectivity often observed in cycloaddition reactions was explained by the concept of "secondary orbital interactions" (SOI) within the framework of Frontier Molecular Orbital (FMO) theory. mdpi.com This concept proposed favorable interactions between the orbitals of the dipole and the substituents on the dipolarophile in the endo transition state. However, modern computational chemistry, particularly Molecular Electron Density Theory (MEDT), has challenged this interpretation. mdpi.com MEDT suggests that molecular orbitals are mathematical artifacts and cannot physically control reaction outcomes. mdpi.com Instead, this theory analyzes the changes in electron density along the reaction pathway to explain selectivity. The high polar character of many [3+2] cycloaddition reactions, indicated by significant global electron density transfer (GEDT) at the transition state, is considered a key factor in determining the reaction's energetics and selectivity. mdpi.comrsc.org

Charge-Transfer Complexation and Cocrystallization Phenomena

The electron-rich pyrene moiety in this compound allows it to act as an electron donor (D) in the formation of charge-transfer (CT) complexes and cocrystals with suitable electron acceptor (A) molecules. These materials are of interest for their potential applications in organic electronics, such as in field-effect transistors. researchgate.net

Research has demonstrated the formation of multiple binary charge-transfer cocrystals and cocrystal solvates between this compound (PPPO) as the electron donor and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a strong electron acceptor. researchgate.net These crystalline materials were prepared using methods like solvent evaporation. researchgate.net

The specific charge-transfer interaction mode and the molar ratio between the donor (PPPO) and acceptor (TCNQ) in the resulting crystals are significantly influenced by the choice of solvent. researchgate.net For instance, three distinct binary charge-transfer cocrystals (I, II, and III) and ten different cocrystal solvates have been prepared and structurally characterized using X-ray diffraction and various spectroscopic methods. researchgate.net This work highlights that PPPO and TCNQ can selectively incorporate aromatic solvents to form isostructural microporous frameworks, suggesting potential utility in the separation and purification of aromatic hydrocarbons. researchgate.net

Table 2: Cocrystals and Solvates of this compound (PPPO) and TCNQ
Crystal TypeDonor:Acceptor RatioNotes
Cocrystal IVariableBinary charge-transfer cocrystal
Cocrystal IIVariableBinary charge-transfer cocrystal
Cocrystal IIIVariableBinary charge-transfer cocrystal
Cocrystal Solvates (IV(1)-IV(10))VariablePrepared in ten different solvents

Data summarized from a study on charge-transfer interactions between PPPO and TCNQ. researchgate.net

Structural and Spectroscopic Studies of Cocrystal Solvates

The formation of cocrystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a key aspect of the chemical reactivity of this compound. When this compound, acting as an electron donor, is combined with an electron acceptor like TCNQ, it can form binary charge-transfer cocrystals.

A notable finding is the formation of at least ten different cocrystal solvates when this compound and TCNQ are crystallized from various solvents. These solvates incorporate solvent molecules into their crystal structure. The structural and spectroscopic properties of these multicomponent systems have been investigated using a variety of analytical techniques, including X-ray diffraction, vibrational spectroscopy, and diffuse reflectance absorption spectroscopy.

The parent compound, this compound, has been structurally characterized by single-crystal X-ray diffraction. This analysis provides foundational information for understanding its behavior in more complex systems.

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₂₅H₁₆O
Molecular Weight332.38
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)4.6739 (15)
b (Å)22.535 (7)
c (Å)8.250 (3)
β (°)106.45 (2)
Volume (ų)833.4 (5)
Z2

Spectroscopic studies are crucial in elucidating the nature of the charge-transfer interactions within the cocrystal solvates. Techniques such as UV-Vis absorption spectroscopy and fluorescence spectroscopy are employed to probe the electronic transitions that are characteristic of these interactions. The formation of charge-transfer complexes often results in the appearance of new absorption bands at longer wavelengths compared to the individual components.

Solvent-Mediated Control Over Charge-Transfer Interaction Modes and Molar Ratios

One of the most significant findings in the study of this compound is the profound influence of the crystallization solvent on the resulting cocrystals. Research has demonstrated that by changing the solvent, it is possible to control both the charge-transfer interaction mode and the molar ratio of the donor (this compound) to the acceptor (TCNQ) within the crystalline solid.

This solvent-mediated control is a powerful tool in crystal engineering, allowing for the tuning of the solid-state properties of the material. The specific solvent used during crystallization can dictate the stoichiometry of the resulting cocrystal solvate. While the precise molar ratios for the ten observed solvates are detailed in the full research articles, the abstracts confirm that different solvents lead to different donor-acceptor ratios.

Furthermore, the choice of solvent can influence the packing arrangement of the molecules in the crystal lattice, which in turn affects the charge-transfer interactions. For instance, this compound and TCNQ have been shown to selectively incorporate aromatic solvents (with the exception of methanol) to form an isostructural microporous framework where the solvent molecules reside in channels. This selective inclusion highlights the potential for these systems in applications such as the purification and separation of aromatic hydrocarbons.

Table 2: Summary of Solvent Effects on Cocrystal Formation

FactorInfluence of Solvent
Molar Ratio (Donor:Acceptor) The stoichiometry of the cocrystal is dependent on the crystallization solvent.
Charge-Transfer Interaction The mode and strength of the charge-transfer interaction can be altered by the solvent.
Crystal Structure Different solvents can lead to the formation of different cocrystal solvates, including isostructural frameworks with solvent inclusion.

Spectroscopic and Crystallographic Investigations of 3 Phenyl 1 Pyren 1 Yl Prop 2 En 1 One

Structural Elucidation via X-ray Diffraction Analysis

X-ray diffraction studies on single crystals provide definitive information regarding the molecular structure, crystal system, and the spatial arrangement of molecules. This data is crucial for understanding structure-property relationships.

The molecular structure of 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one, also referred to in literature as 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one, has been determined through single-crystal X-ray diffraction. nih.govnih.gov The compound was synthesized via the condensation reaction of pyrene-1-carbaldehyde and acetophenone (B1666503). nih.gov The analysis revealed that the compound crystallizes in a monoclinic system with the space group P2₁. nih.goviucr.org The detailed crystallographic data are summarized in the table below.

ParameterValue
Chemical FormulaC₂₅H₁₆O
Molecular Weight (Mr)332.38
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)4.6739 (15)
b (Å)22.535 (7)
c (Å)8.250 (3)
β (°)106.45 (2)
Volume (V) (ų)833.4 (5)
Z2
Temperature (K)294 (2)
RadiationMo Kα

The stability of the crystal lattice is governed by a combination of non-covalent interactions. In this compound and its analogues, these forces include strong aromatic π-π stacking and various types of hydrogen bonds, which collectively create a stable, three-dimensional supramolecular assembly.

A dominant feature in the crystal packing of this compound is the presence of significant aromatic π-π stacking interactions between adjacent pyrene (B120774) rings. nih.govnih.govresearchgate.net These interactions are crucial in organizing the molecules into well-defined stacks within the crystal. The specific geometric parameters of these interactions have been quantified, indicating a parallel-displaced or offset stacking arrangement. This type of interaction is characteristic of large polycyclic aromatic hydrocarbons like pyrene, which seek to maximize attractive dispersion forces while minimizing electrostatic repulsion. nih.govchemrxiv.org

π-π Stacking ParameterValue (Å)
Centroid-Centroid Distance4.339 (7)
Perpendicular Interplanar Distance3.267 (6)
Centroid-Centroid Offset2.946 (7)

While the primary crystallographic report on the title compound emphasizes π-π stacking, the presence of weaker C-H...O and C-H...π hydrogen bonds is highly probable and observed in many similar chalcone (B49325) structures. nih.gov These interactions play a vital role in stabilizing the crystal lattice. rsc.orgrsc.org

C-H...O Interactions: In related pyrenyl chalcone derivatives, intermolecular C-H...O hydrogen bonds have been shown to link molecules, often in a head-to-head arrangement. tandfonline.com These interactions involve a hydrogen atom from a C-H bond (typically on the phenyl or pyrene ring) and the lone pair of electrons on the carbonyl oxygen atom. Such bonds contribute to the formation of defined molecular chains or dimers within the crystal. tandfonline.com

The introduction of halogen substituents onto the phenyl ring of chalcone analogues creates the possibility for additional, highly directional intermolecular forces, such as halogen-halogen interactions. Studies on various halogenated chalcones show that supramolecular interactions involving C-H...Cl and halogen...halogen contacts can stabilize and strengthen the crystal structure. researchgate.net

These halogen bonds are attractive interactions between an electrophilic region on one halogen atom and a nucleophilic region on another. mdpi.com The strength and geometric influence of these interactions generally increase with the size and polarizability of the halogen atom, following the trend Cl < Br < I. mdpi.com In the crystal engineering of halogenated organic molecules, these interactions can be a determining factor in the resulting supramolecular architecture, sometimes competing with or complementing traditional hydrogen bonds. researchgate.netmdpi.com

Comprehensive Analysis of Intermolecular Interactions and Crystal Packing

Quantitative Analysis via Hirshfeld Surface Methodology

Quantitative analysis of intermolecular interactions in crystals of chalcone derivatives is effectively performed using Hirshfeld surface analysis. While specific Hirshfeld analysis for this compound is not detailed in the available literature, extensive studies on closely related pyrene chalcone derivatives, such as 1-(4-chlorophenyl)-3-pyrenyl-2-propene-1-one (PCP), provide significant insights. researchgate.net This methodology partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

The analysis of the PCP crystal structure reveals a complex network of intermolecular interactions that stabilize the molecular packing. researchgate.net The crystal structure is composed of molecular chains interconnected by C-H…O, C-Cl…Cg1 (where Cg1 is the centroid of a phenyl ring), and C-H…π interactions. researchgate.net These chains further interact through π…π stacking, C-H…Cl, and C-Cl…Cg5 interactions to form a two-dimensional network, which is extended into a three-dimensional architecture by C8-H8…π interactions. researchgate.net

A two-dimensional fingerprint plot derived from the Hirshfeld surface visualizes and quantifies these interactions. The most significant contributions to the crystal packing are typically from H···H, C···H/H···C, and O···H/H···O contacts. For other chalcone derivatives, π–π interactions between aromatic rings are also observed, with centroid–centroid distances indicating the strength of these interactions. nih.gov The quantitative breakdown of these interactions allows for a detailed understanding of the forces governing the supramolecular assembly. For instance, in some chalcone structures, C—H⋯O hydrogen bonds link molecules into inversion dimers, which are further connected into sheets. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT, COSY, TOCSY, HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. While a complete, detailed experimental dataset for this specific molecule is not available in the cited literature, the expected spectral features can be inferred from its constituent parts and data from analogous structures. For instance, the related compound 1-(4-chlorophenyl)-3-pyrenyl-2-propene-1-one was characterized using ¹H NMR analysis. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrene, phenyl, and enone moieties.

Pyrene Protons: The nine protons on the pyrene ring would appear in the aromatic region, typically between δ 7.8 and 9.0 ppm, exhibiting complex splitting patterns due to mutual coupling.

Phenyl Protons: The protons of the phenyl group would also resonate in the aromatic region, likely between δ 7.3 and 7.8 ppm.

Enone Protons: The two vinylic protons of the α,β-unsaturated ketone system (-CH=CH-) would appear as doublets, with a characteristic large coupling constant (J ≈ 15-16 Hz) confirming their trans configuration. These signals are expected in the δ 7.0-8.0 ppm range.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.

Carbonyl Carbon: A characteristic signal for the carbonyl carbon (C=O) would be observed in the downfield region, typically around δ 190 ppm.

Aromatic and Vinylic Carbons: A multitude of signals for the carbons of the pyrene and phenyl rings, as well as the two vinylic carbons, would be present in the δ 120-150 ppm range.

2D-NMR Techniques: Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals by revealing proton-proton and proton-carbon correlations.

Table 1: Expected NMR Spectral Features for this compound.
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Notes
¹HPyrene-H~7.8 - 9.0Multiple signals with complex splitting.
¹HPhenyl-H~7.3 - 7.8Signals corresponding to ortho, meta, and para protons.
¹HVinylic-H (-CH=CH-)~7.0 - 8.0Two doublets with a large J-coupling constant (~15-16 Hz) indicating a trans-isomer.
¹³CCarbonyl (C=O)~190Characteristic downfield signal.
¹³CAromatic/Vinylic Carbons~120 - 150Numerous signals for the 22 sp² carbons.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyrene-based chalcones, the FTIR spectrum is characterized by several key absorption bands. researchgate.net

The most prominent feature in the spectrum of a chalcone is the strong absorption band corresponding to the stretching vibration of the carbonyl group (ν(C=O)) of the enone moiety. researchgate.net Studies on various pyrene-substituted chalcones have identified this band in the region of 1587 to 1670 cm⁻¹. researchgate.net Another significant vibration is the stretching of the vinylic C=C double bond, which typically appears in the 1550-1620 cm⁻¹ region. Aromatic C=C stretching vibrations from the pyrene and phenyl rings are also expected in this region. The C-H stretching vibrations of the aromatic and vinylic protons are observed at higher wavenumbers, typically above 3000 cm⁻¹.

Table 2: Characteristic FTIR Vibrational Modes for Pyrene Chalcones.
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic/Vinylic)Ar-H, =C-H>3000Medium-Weak
C=O Stretch (Carbonyl)-C=O1587 - 1670 researchgate.netStrong
C=C Stretch (Vinylic/Aromatic)-C=C-, Ar C=C~1550 - 1620Medium-Strong
C-H Bend (Out-of-plane)Ar-H~700 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by intense absorptions due to its extensive conjugated π-electron system.

The UV-Vis absorption spectra of pyrene-based chalcones typically display multiple absorption bands corresponding to different electronic transitions. researchgate.net

π→π Transitions:* Strong absorption bands are expected due to π→π* transitions within the aromatic systems. The pyrene moiety itself gives rise to characteristic, vibrationally structured absorption bands. mdpi.com For pyrene derivatives, a maximum absorption peak related to the π→π* transition of the pyrene conjugated group is observed around 400 nm. mdpi.com Other pyrene chalcones show common absorption bands around 342 nm and 347 nm, which are also attributed to the π→π* transitions of the pyrene moiety. researchgate.net

Intramolecular Charge Transfer (ICT): A significant feature in donor-π-acceptor systems like chalcones is the presence of an intramolecular charge transfer (ICT) band. This corresponds to the transfer of electron density from an electron-donating part of the molecule (the pyrene and phenyl rings) to the electron-accepting enone group upon photoexcitation. This transition typically results in a broad, red-shifted absorption band at a longer wavelength. researchgate.net For similar pyrene chalcones, these ICT bands have been observed at wavelengths such as 392 nm and 435 nm. researchgate.net The less intense n→π* transition of the carbonyl group is often obscured by the much stronger π→π* and ICT bands.

Table 3: Electronic Transitions and Absorption Characteristics for Pyrene Chalcones.
Wavelength Range (nm)Electronic TransitionAssociated Moiety
~340 - 400 researchgate.netmdpi.comπ→π*Pyrene Ring System
~380 - 440 researchgate.netIntramolecular Charge Transfer (ICT)Entire D-π-A System

The optical energy gap (Eg) is a crucial parameter for materials considered for optoelectronic applications. It can be determined experimentally from the onset of absorption in the UV-Vis spectrum. The relationship between the absorption coefficient (α) and the photon energy (hν) is used to calculate Eg, often through a Tauc plot.

For the closely related derivative 1-(4-chlorophenyl)-3-pyrenyl-2-propene-1-one (PCP), the HOMO-LUMO energy gap was calculated to be 3.069 eV. researchgate.net Theoretical studies on other pyrene-based chalcones have yielded similar band gaps, with calculated values of 2.52 eV and 2.58 eV for different derivatives. researchgate.net These values indicate that the extensive conjugation provided by the pyrene moiety effectively lowers the energy gap, allowing the molecule to absorb light in the visible region of the electromagnetic spectrum. The magnitude of the energy gap is influenced by the specific donor and acceptor groups attached to the chalcone framework.

Photoluminescence and Fluorescence Spectroscopy

The photoluminescence and fluorescence properties of chalcones, particularly those incorporating large polycyclic aromatic hydrocarbon moieties like pyrene, are of significant scientific interest. The pyrene unit itself is a well-known fluorophore, and its incorporation into a chalcone structure creates a donor-π-acceptor (D-π-A) system where the pyrene acts as the electron donor and the enone moiety functions as the electron acceptor. This molecular architecture is fundamental to the compound's photophysical behavior, including its emission characteristics and sensitivity to the local environment.

The emission maximum (λem) is a critical parameter in fluorescence spectroscopy, representing the wavelength at which the highest intensity of emitted light is observed after electronic excitation. The Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption band (λabs) and the maximum of the emission band, provides insight into the electronic and geometric changes in the molecule between the ground and excited states. A larger Stokes shift is often indicative of a significant change in the molecule's dipole moment upon excitation and can be associated with processes such as intramolecular charge transfer (ICT) or excited-state relaxation.

For pyrene-based chalcones, the emission properties and Stokes shift are highly dependent on the polarity of the solvent medium. This phenomenon, known as solvatochromism, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states. In nonpolar solvents, a more locally excited (LE) state may be observed, often resembling the characteristic structured emission of the pyrene monomer. As solvent polarity increases, the charge-transfer character of the excited state is stabilized, leading to a bathochromic (red) shift in the emission maximum and a corresponding increase in the Stokes shift. rsc.org

The analysis of solvatochromism is often performed using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent orientation polarizability (Δf). A linear relationship in a Lippert-Mataga plot confirms the presence of a charge-transfer state.

Table 1: Representative Solvatochromic Data for a Pyrene-Based Derivative This table illustrates the typical solvent-dependent behavior of pyrene derivatives exhibiting ICT, based on principles from analogous compounds. Specific experimental values for this compound may vary.

SolventPolarity (Δf)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Hexane~0.001~400~430~1780
Toluene~0.013~402~450~2580
Dichloromethane~0.217~405~490~4550
Acetonitrile~0.305~405~520~5870

The electronic structure of this compound is characterized by the pyrene group acting as a potent electron donor (D) connected through a π-conjugated bridge (the propenone vinyl group) to the phenyl ketone moiety, which acts as an electron acceptor (A). This D-π-A arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation. tandfonline.com In the ground state, the electron density is distributed across the molecule, but upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich pyrene ring, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the electron-deficient enone acceptor. tandfonline.com

The existence and nature of the ICT state are experimentally verified primarily through solvatochromic studies. rsc.org The significant red shift in the fluorescence emission spectrum with increasing solvent polarity provides strong evidence for an excited state that is more polar than the ground state. rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can further elucidate the ICT character by mapping the electron density distribution in both the ground (S0) and first excited (S1) states, confirming the charge redistribution from the donor to the acceptor moiety. rsc.org

Many conventional fluorophores, including pyrene itself, suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state or in aggregated form due to the formation of non-emissive excimers via π-π stacking. However, many chalcone derivatives exhibit the opposite phenomenon: aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). mdpi.commanipal.edursc.orgnih.gov Compounds displaying AIE are typically weakly emissive when molecularly dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state.

The primary mechanism responsible for AIE in these systems is the restriction of intramolecular motions (RIM). In the dissolved state, the excited-state energy of the molecule can be dissipated non-radiatively through low-frequency rotational and vibrational motions of the phenyl and pyrenyl rings around the single bonds of the chalcone backbone. When the molecules aggregate, these intramolecular motions are physically hindered. This steric constraint blocks the non-radiative decay pathways, forcing the excited-state energy to be released radiatively as fluorescence, thus leading to a significant enhancement in emission intensity. The D-π-A conformation of chalcones is considered a key structural feature responsible for the AIE/AIEE effect, enhancing fluorescence in the solid state. mdpi.com Certain pyrene-based chalcones have been specifically identified as having aggregation-induced enhanced emission characteristics. manipal.edu

While AIE is a prominent feature in this class of compounds, significant blue-shifted emission is not a commonly reported mechanism associated with their aggregation.

Vibrational Spectroscopy for Charge-Transfer Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, serves as a powerful, non-destructive tool for probing the electronic structure of molecules and characterizing charge-transfer interactions. In the context of this compound, the vibrational modes associated with the α,β-unsaturated ketone (enone) bridge are particularly sensitive to the degree of intramolecular charge transfer.

The ICT process involves the transfer of electron density from the pyrene donor to the enone acceptor. This redistribution of electrons alters the bond orders within the enone moiety. Specifically, the C=C double bond and the C=O carbonyl bond are expected to have their electron densities modified. An increase in electron density in the π* orbitals of these bonds leads to a slight elongation and weakening of the bonds. This weakening is observed spectroscopically as a red shift (a decrease in wavenumber) in their characteristic stretching frequencies.

In a typical chalcone structure, the C=O stretching vibration appears as a strong band in the FT-IR spectrum, generally in the region of 1630–1660 cm-1. The C=C stretching vibration of the vinyl group is also observed in this region, often coupled with phenyl ring vibrations. nih.gov By comparing the vibrational frequencies of the pyrene-chalcone with those of precursor molecules (e.g., acetophenone) and analyzing shifts based on theoretical DFT calculations, the extent of electronic communication and charge transfer across the molecule can be inferred. nih.gov

Table 2: Characteristic Vibrational Frequencies for Chalcone Moieties Based on experimental and computational data for analogous chalcone structures. nih.gov Wavenumbers are in cm-1.

Vibrational ModeTypical FT-IR Wavenumber (cm-1)Typical FT-Raman Wavenumber (cm-1)Description
C=O Stretch~1654 (Strong)~1657 (Weak)Stretching of the carbonyl group in the enone system. Sensitive to conjugation and ICT.
C=C Stretch~1570-1600~1576 (Strong)Stretching of the vinyl double bond, often coupled with aromatic ring vibrations.
C-H Wagging (trans)~960-980-Out-of-plane bending of hydrogens on the vinyl group, characteristic of the trans configuration.

Computational Chemistry and Theoretical Studies of 3 Phenyl 1 Pyren 1 Yl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net It allows for the accurate prediction of various molecular properties by calculating the electron density rather than the complex many-electron wavefunction. For pyrene-based chalcones, DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to model their geometric and electronic characteristics with a high degree of accuracy. researchgate.netnih.gov

Molecular Geometry Optimization and Conformational Analysis

Studies on analogous chalcones reveal that the ground-state geometry is often nearly planar, which maximizes π-conjugation across the molecule. acs.org However, steric hindrance between the bulky pyrene (B120774) group and the rest of the molecule can lead to some degree of twisting. For the related compound 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one, crystallographic data shows a significant dihedral angle of 39.10° between the pyrene and phenyl rings. researchgate.netnih.gov DFT optimization of 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one would precisely calculate these bond lengths, bond angles, and dihedral angles to predict its most stable conformation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electronic behavior. nih.gov

DFT calculations are used to determine the energy levels of the HOMO and LUMO. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov For pyrene-containing chalcones, the extensive π-system of the pyrene moiety significantly influences these energy levels. The HOMO is typically delocalized over the electron-rich pyrene ring and the α,β-unsaturated bridge, indicating this is the region from which an electron is most easily removed. researchgate.netacs.org Conversely, the LUMO is generally distributed over the carbonyl group and the phenyl ring, which act as the electron-accepting part of the molecule. acs.org

The following table presents representative theoretical energy values for pyrene-based chalcones based on DFT calculations found in the literature for analogous compounds.

Molecular OrbitalEnergy Level (eV)
HOMO-5.5 to -6.0
LUMO-2.5 to -3.0

Note: These values are illustrative and derived from studies on similar pyrene chalcones. The exact values for this compound would require a specific DFT calculation.

The distribution of HOMO and LUMO across the molecular structure provides a clear picture of intramolecular charge transfer (ICT). researchgate.net In D-π-A (Donor-π bridge-Acceptor) molecules like chalcones, the absorption of light can promote an electron from the HOMO to the LUMO, resulting in a charge transfer from the donor part to the acceptor part. researchgate.net For this compound, the pyrene group serves as the primary electron donor, and the enone-phenyl moiety acts as the acceptor. The spatial separation of the HOMO (on the pyrene donor) and the LUMO (on the phenyl-enone acceptor) calculated via DFT confirms the molecule's ICT character. researchgate.net This charge transfer is a key factor behind the nonlinear optical properties observed in many chalcone (B49325) derivatives. biointerfaceresearch.com

The electronic energy gap (ΔE), or HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. semanticscholar.org DFT calculations provide a reliable prediction of this gap. For a pyrene-substituted chalcone, a small HOMO-LUMO energy gap of 2.55 eV was obtained using the DFT method at the B3LYP/6–311G++(d,p) level of theory, indicating significant potential for charge transfer. researchgate.net The extended π-conjugation provided by the pyrene ring system typically leads to a smaller energy gap compared to simpler chalcones, which is consistent with the bathochromic (red) shift observed in their absorption spectra. researchgate.net

The following table shows representative energy gap data for pyrene-based chalcones from computational studies.

ParameterValue (eV)
EHOMO-5.78
ELUMO-3.23
Energy Gap (ΔE) 2.55

Note: Data is based on a reported value for a similar pyrene chalcone derivative to illustrate typical findings. researchgate.net The precise gap for the title compound may vary.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. epstem.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this region is typically located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly those attached to the aromatic rings.

Green regions denote areas of neutral or near-zero potential.

The MEP map for this chalcone would clearly identify the carbonyl oxygen as the primary site for electrophilic interactions and protonation, while the enone's β-carbon and parts of the aromatic systems would also show distinct electronic characteristics influencing their reactivity. epstem.net

Calculation of Global Chemical Reactivity Descriptors (GCRD)

Global Chemical Reactivity Descriptors (GCRDs) are crucial parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors offer quantitative insights into the chemical reactivity, kinetic stability, and the nature of electron transfer interactions of a molecule. The calculation of these descriptors for this compound would typically be performed using DFT, often with the B3LYP hybrid functional and a suitable basis set like 6-311G++(d,p). researchgate.net

The fundamental energies, EHOMO and ELUMO, are used to approximate key electronic properties based on Koopmans' theorem. From these, the following GCRDs are calculated to build a comprehensive reactivity profile:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Energy Gap (ΔE): The difference between HOMO and LUMO energies, indicating chemical stability. ΔE = ELUMO - EHOMO

Electronegativity (χ): The power of an atom to attract electrons to itself. χ = (I + A) / 2

Chemical Potential (μ): The negative of electronegativity. μ = -χ

Global Hardness (η): Resistance to change in electron distribution. η = (I - A) / 2

Global Softness (S): The reciprocal of global hardness. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η)

DescriptorFormulaTypical Value (eV)
EHOMO--6.0
ELUMO--2.5
Energy Gap (ΔE)ELUMO - EHOMO3.5
Ionization Potential (I)-EHOMO6.0
Electron Affinity (A)-ELUMO2.5
Electronegativity (χ)(I + A) / 24.25
Chemical Potential (μ)-(I + A) / 2-4.25
Global Hardness (η)(I - A) / 21.75
Global Softness (S)1 / (2η)0.286
Electrophilicity Index (ω)μ² / (2η)5.16

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. This analysis is crucial for understanding a compound's ultraviolet-visible (UV-Vis) absorption spectrum and other photophysical properties. For this compound, with its extensive conjugated system involving pyrene and chalcone moieties, TD-DFT calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f) of electronic transitions.

These calculations can identify the nature of the primary electronic transitions, which are often π→π* and n→π* types in chalcone derivatives. epstem.net The analysis of the molecular orbitals involved in these transitions reveals how charge is redistributed upon electronic excitation, providing insight into the molecule's photochemistry. Such studies on pyrene derivatives often show a significant π-π* absorption band, and the calculated absorption maxima can be compared with experimental spectra to validate the computational approach. core.ac.uk

Table 2: Illustrative TD-DFT Results for Electronic Transitions (Note: The following values are hypothetical examples for illustrative purposes.)

TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Major Orbital Contribution
S0 → S1410 nm0.85HOMO → LUMO
S0 → S2355 nm0.15HOMO-1 → LUMO
S0 → S3320 nm0.30HOMO → LUMO+1

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the a priori prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is a reliable approach for calculating the isotropic magnetic shielding tensors of ¹H and ¹³C nuclei.

These calculated shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Comparing the theoretically predicted NMR spectra with experimental data serves as a stringent test of the computed molecular structure. For a complex molecule like this compound, such calculations can aid in the definitive assignment of protons and carbons in its intricate pyrene and phenyl rings.

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: The following values are hypothetical examples for illustrative purposes.)

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
C=O (Carbonyl)190.5189.8
Cα (alkene)122.1121.5
Cβ (alkene)145.3144.7
Phenyl C1 (ipso)138.2137.9
Pyrene C1 (ipso)131.5131.0

Computational Modeling of Thermal Characteristics

The thermal stability and decomposition pathways of a molecule can be investigated through computational modeling. By calculating thermochemical parameters such as enthalpy, entropy, and Gibbs free energy at various temperatures, it is possible to predict the thermodynamic stability of this compound.

Advanced Materials Science Applications of 3 Phenyl 1 Pyren 1 Yl Prop 2 En 1 One

Applications in Organic Light-Emitting Diodes (OLEDs)

The pyrene (B120774) core within 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is known for its high fluorescence quantum efficiency, chemical stability, and favorable charge carrier properties, making pyrene derivatives attractive for OLEDs. nih.gov These compounds can be utilized in various layers of an OLED, including the hole transport, electron transport, or emissive layer. justia.com

Research into modified pyrene derivatives demonstrates that these challenges can be overcome. For instance, pyrene-benzimidazole derivatives have been synthesized to function as non-doped emissive layers. nih.gov By incorporating bulky benzimidazole (B57391) groups, intermolecular aggregation is disrupted, leading to efficient and pure blue photo- and electroluminescence. nih.gov An OLED device using such a modified pyrene derivative as the emissive layer has demonstrated an external quantum efficiency (EQE) reaching up to 4.3% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.1482, 0.1300), which corresponds to a pure blue emission. nih.gov This suggests that while the parent compound this compound may face challenges with aggregation, its core structure holds promise as a luminophore if appropriately modified.

To harness the potential of pyrene-based emitters like this compound, several strategies are employed to optimize device performance and prevent efficiency losses from aggregation.

Molecular Design: A primary strategy involves chemical modification of the pyrene chalcone (B49325) structure. The introduction of bulky substituents is a common approach to increase steric hindrance, which physically prevents the planar pyrene cores from stacking too closely. nih.gov This disruption of π-π interactions minimizes excimer formation and aggregation-caused quenching, helping to preserve the intrinsic monomer emission and improve the photoluminescence quantum yield in the solid state. nih.gov

Guest-Host Systems: Another effective strategy is to incorporate the pyrene-based compound as a guest dopant within a suitable host material in the emissive layer. researchgate.net The host matrix separates the emitter molecules, preventing aggregation. This approach allows for the fine-tuning of the emission color and can improve device efficiency and stability. For example, a 2,7-functionalized pyrene derivative used as an emitter in a guest-host system achieved a good external quantum efficiency of 3.1% with a deep blue photoluminescence. researchgate.net

Development for Dye-Sensitized Solar Cells (DSSCs)

Chalcone derivatives are being extensively investigated as organic dye-sensitizers in DSSCs due to their straightforward synthesis, low toxicity, and tunable optoelectronic properties. researchgate.net The molecular structure of this compound, featuring a pyrene group connected to a phenyl ring via an enone bridge, forms a "push-pull" or Donor-π-Acceptor (D-π-A) framework, which is highly desirable for DSSC sensitizers. usm.my

Table 1: Performance Data of Selected Chalcone Derivatives in DSSCs Note: Data for illustrative purposes based on typical findings for halogenated chalcones.

The efficiency and stability of pyrene chalcone-sensitized solar cells are intimately linked to their molecular structure. researchgate.net

Donor-π-Acceptor (D-π-A) Architecture: The fundamental D-π-A design is crucial. In derivatives of this compound, an electron-donating group (D) can be added to the phenyl ring, while the pyrene and carbonyl groups can act as the acceptor (A), connected by the enone π-bridge. This configuration promotes a directional intramolecular charge transfer upon photoexcitation, which is essential for moving an electron from the donor side towards the acceptor side, facilitating its eventual injection into the TiO₂. usm.my

Influence of Substituents: The choice of substituents has a profound impact. Attaching stronger electron-donating groups to the phenyl ring can enhance the charge transfer character and shift light absorption to longer wavelengths (red-shift), allowing the dye to harvest more of the solar spectrum. Similarly, modifying the acceptor part can tune the energy levels for optimal electron injection. Halogenation is one strategy explored; for instance, chalcones with fluorine substituents (CH-FF) have shown higher conversion efficiency than those with chlorine (CH-ClF). mdpi.combohrium.com This is attributed to the higher electronegativity of fluorine, which enhances the electron-withdrawing capability and improves electron transfer within the molecule. mdpi.combohrium.com

The process of converting light to electricity in a DSSC hinges on a series of electron transfer steps, with the initial injection from the photo-excited dye into the semiconductor being paramount. The viability of a dye like this compound is determined by its electronic energy levels relative to the other components of the cell.

For efficient operation, two energetic criteria must be met:

The Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be at a higher energy level (more negative potential) than the conduction band edge of the TiO₂ semiconductor. This provides the necessary driving force for the electron to be injected from the dye into the TiO₂ upon photoexcitation. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) of the dye must be at a lower energy level (more positive potential) than the redox potential of the electrolyte (typically I⁻/I₃⁻). tandfonline.com This allows the oxidized dye to be efficiently regenerated by accepting an electron from the electrolyte, completing the circuit.

Studies on pyrenyl chalcone derivatives confirm that their HOMO-LUMO energy levels are generally well-positioned to meet these requirements. researchgate.nettandfonline.com Cyclic voltammetry and UV-Vis spectroscopy are used to determine these energy levels and the optical band gap. tandfonline.com The energy gaps for pyrenyl chalcones are typically found to be in a low range (e.g., 2.7-2.9 eV), indicating good light absorption properties. researchgate.nettandfonline.comresearchgate.net The alignment of these energy levels ensures that the forward electron injection is thermodynamically favorable, while the undesirable back-recombination of the injected electron with the oxidized dye or the electrolyte is minimized. mdpi.comnih.gov

Research on Nonlinear Optical (NLO) Properties

The compound this compound, a member of the pyrene-based chalcone family, has garnered significant interest for its nonlinear optical (NLO) properties. researchgate.netresearchgate.net These materials are crucial for applications in optical switching, data storage, and optical limiting. daneshyari.com The NLO response in these organic molecules stems from the delocalized π-electrons within their structure, which can be fine-tuned by attaching specific electron-donating and electron-withdrawing groups. researchgate.net The pyrene moiety, in particular, is a potent component in NLO materials due to its extensive π-electron delocalization and its capacity to act as a strong electron donor. researchgate.net

Characterization of Third-Order Nonlinear Optical Properties

Third-order NLO properties are the most significant for materials like pyrene-based chalcones. researchgate.net The key parameters that characterize these properties include the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear susceptibility (χ³). researchgate.net Organic NLO materials, compared to their inorganic counterparts, offer advantages such as large NLO absorption coefficients, rapid response times, and the flexibility to modify their molecular structure to enhance desired properties. daneshyari.com The investigation of these properties is essential for evaluating the potential of this compound and its derivatives in advanced optoelectronic applications. daneshyari.com

Measurement of Nonlinear Refractive Index and Absorption Coefficient

The Z-scan technique is a common method used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of NLO materials. mdpi.comnih.gov Studies on various pyrene derivatives and chalcones have yielded significant values for these coefficients. For instance, a study on four pyrene-containing chalcone derivatives demonstrated excellent third-order NLO properties, with the nonlinear absorption coefficient (β) reaching the order of 10⁻⁹ m/W and the nonlinear refraction index (n₂) on the order of 10⁻¹⁶ m²/W. daneshyari.com Another investigation into novel pyrene derivatives reported β and n₂ values, highlighting how molecular modifications can influence these parameters. mdpi.com

Nonlinear Optical Coefficients of Selected Pyrene Derivatives
CompoundNonlinear Absorption Coefficient (β) (cm/GW)Nonlinear Refractive Index (n₂) (cm²/GW)Measurement Wavelength (nm)
PY-C1614.8-1.2 × 10⁻⁵532
PY-C16-TCNE27.5-2.5 × 10⁻⁵532
PY-C16-TCNQ32.8-3.1 × 10⁻⁵532

Data adapted from a study on novel pyrene derivatives, where PY-C16 is a precursor and PY-C16-TCNE and PY-C16-TCNQ are its click-functionalized products. The data illustrates the enhancement of NLO properties through chemical modification. mdpi.com

Determination of Third-Order Nonlinear Susceptibility (χ³)

The third-order nonlinear susceptibility, χ³, is a crucial measure of a material's NLO response. researchgate.net It is a complex quantity with real and imaginary parts corresponding to nonlinear refraction and nonlinear absorption, respectively. researchgate.net For pyrene-containing chalcones, χ³ values have been reported to be as high as 10⁻¹¹ esu. daneshyari.com The magnitude of χ³ is directly related to the molecular hyperpolarizability and is heavily influenced by the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net

Third-Order Nonlinear Susceptibility of Selected Pyrene Derivatives
CompoundThird-Order Nonlinear Susceptibility (χ³) (esu)Measurement Wavelength (nm)
PY-C165.2 × 10⁻¹⁰532
PY-C16-TCNE1.1 × 10⁻⁹532
PY-C16-TCNQ1.3 × 10⁻⁹532

Data adapted from a study on novel pyrene derivatives. The results show a significant third-order nonlinear response. mdpi.com

Observation and Analysis of Reverse Saturation Absorption (RSA) and Self-Defocusing Phenomena

Pyrene-based derivatives often exhibit Reverse Saturation Absorption (RSA), a phenomenon where the absorption of light increases with increasing laser intensity. nih.gov This property is highly desirable for optical limiting applications, which protect sensitive optical components from high-intensity laser damage. The RSA effect in these compounds is typically attributed to two-photon absorption (TPA) and subsequent excited-state absorption (TPA-ESA). nih.gov

In addition to RSA, these materials can display self-defocusing, which is characterized by a negative nonlinear refractive index (n₂). mdpi.com When a high-intensity laser beam passes through such a material, the material acts as a negative lens, causing the beam to diverge. This effect is observed in Z-scan measurements as a peak-followed-by-valley signature in the closed-aperture scan. mdpi.com

Rational Molecular Design for Enhanced NLO Response (e.g., Donor-π-Acceptor Systems)

The enhancement of NLO properties in compounds like this compound is often achieved through rational molecular design, primarily by creating Donor-π-Acceptor (D-π-A) systems. acs.org In this architecture, an electron-donating group (the donor, D) and an electron-withdrawing group (the acceptor, A) are connected by a π-conjugated bridge. arabjchem.org The pyrene group serves as an excellent donor, while various moieties can be incorporated as acceptors. researchgate.netarabjchem.org

This D-π-A structure facilitates intramolecular charge transfer (ICT) upon excitation, which significantly enhances the molecular hyperpolarizability and, consequently, the macroscopic NLO response. researchgate.net Computational studies using Density Functional Theory (DFT) have shown that tailoring the acceptor units and extending the π-conjugated system can lead to smaller energy gaps between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a larger NLO response. arabjchem.orgrsc.org Structural modifications, such as introducing different acceptor groups or altering the π-spacer, allow for the fine-tuning of the NLO properties for specific applications. daneshyari.comarabjchem.org

Fluorescent Probes and Sensing Platforms

Beyond nonlinear optics, pyrene and its derivatives, including chalcone structures, are widely utilized as fluorescent probes for chemical and biological sensing. rsc.org The utility of pyrene in this field stems from its high fluorescence quantum yield, excellent photostability, low cytotoxicity, and the unique ability of its excited state to form an excimer (an excited-state dimer) that emits at a longer wavelength than the monomer. rsc.orgmdpi.com

These properties make pyrene-based probes highly sensitive to their local environment and capable of detecting a wide range of analytes, including metal ions, anions, and neutral molecules. rsc.org The design of these sensors often involves functionalizing the pyrene core with specific recognition units that selectively bind to the target analyte. This binding event triggers a change in the fluorescence properties of the pyrene moiety, such as enhancement ("turn-on"), quenching ("turn-off"), or a ratiometric shift in emission, allowing for quantitative detection. rsc.orgmdpi.com For example, pyrene-based probes have been successfully developed for the sensitive and selective detection of ions such as Cu²⁺, CN⁻, Zn²⁺, and Hg²⁺, as well as nitroaromatic explosives. mdpi.commdpi.comrsc.org The versatility and robust photophysical characteristics of the pyrene scaffold make it a cornerstone for the development of advanced fluorescent sensing platforms for environmental and biomedical applications. rsc.orgmdpi.com

Design Principles for Bioimaging Applications Utilizing Photophysical Properties

The utility of pyrene-based compounds, such as this compound, in bioimaging stems from their distinct photophysical properties. The design of these molecules as fluorescent probes for cellular and tissue imaging is guided by several key principles. A critical feature is a large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. Chalcone derivatives exhibit significant Stokes shifts, often between 93 and 139 nm, which is highly beneficial for bioimaging as it minimizes self-quenching from molecular self-absorption. semanticscholar.org

Furthermore, the fluorescence of these compounds is often highly sensitive to the polarity of their environment. For instance, some pyrene-based dyes show emissions that can range from the green to the far-red region of the spectrum depending on the solvent's polarity. rsc.org This solvatochromic behavior, coupled with high fluorescence quantum yields (often exceeding 0.70 in many organic solvents), makes them powerful tools for visualizing different cellular compartments or tissues with varying microenvironments. rsc.org High photostability is another crucial design parameter, ensuring that the probe can withstand prolonged exposure to excitation light without significant degradation, allowing for clearer and more stable imaging over time. semanticscholar.orgrsc.org The electron push-pull nature of the chalcone framework, where the pyrene acts as a strong electron-donating group and the carbonyl group as an electron-withdrawing group, is fundamental to these desirable optical properties.

PropertySignificance in BioimagingObserved Values in Pyrene-Chalcones
Large Stokes ShiftReduces self-quenching and improves signal-to-noise ratio.93–139 nm semanticscholar.org
High Quantum YieldIndicates high fluorescence efficiency, leading to brighter images.> 0.70 in many organic solvents rsc.org
Polarity-Sensitive EmissionAllows for probing different cellular microenvironments.Emission can shift from green to far-red. rsc.org
PhotostabilityEnables longer imaging times with less signal loss.Superior to some commonly used dyes like Nile Red. rsc.org

Development of Chemo- and Biosensing Capabilities

The unique photophysical properties of pyrene derivatives also form the basis for their application as chemo- and biosensors. The fluorescence of these molecules can be quenched or enhanced in the presence of specific analytes, providing a detectable signal. This principle has been effectively used to develop fluorescent chemosensors for detecting nitroaromatic compounds, which are common components of explosives.

For example, a pyrene-tethered fluorescent probe demonstrated selective responsiveness to picric acid over other similar compounds. acs.org The sensing mechanism is often based on interactions such as hydrogen bonding between the probe molecule and the analyte. Upon binding, the electronic properties of the pyrene fluorophore are altered, leading to a change in fluorescence intensity. In the case of picric acid detection, the probe achieved a very low detection limit of 63 nM. acs.org The development of such sensors leverages the high sensitivity of the pyrene moiety's fluorescence to its immediate chemical environment, allowing for the design of highly selective and sensitive detection platforms for a variety of target molecules.

Supramolecular Chemistry and Self-Assembly Research

Role as Building Blocks for Controlled Self-Assembled Architectures

This compound and related pyrene-containing molecules are valuable building blocks in supramolecular chemistry due to their ability to form well-defined, ordered structures through non-covalent interactions. The large, flat surface of the pyrene group is highly conducive to π-π stacking, a key driving force in the self-assembly process. nih.govresearchgate.net This allows the molecules to organize themselves into higher-order architectures such as nanofibers, vesicles, and gels. unibe.chmdpi.com

The process of self-assembly can be controlled by modifying the molecular structure or changing external conditions like the solvent. For instance, pyrene derivatives have been shown to co-assemble into supramolecular gels where the morphology can be tuned from spherical nanoparticles to three-dimensional network nanofibers by altering the ratio of the component molecules. mdpi.com The inherent directionality and strength of the interactions involving the pyrene unit enable the formation of complex and functional supramolecular systems, making these compounds ideal candidates for creating advanced materials with tailored properties.

Influence of Intermolecular Interactions on Supramolecular Properties

The properties of the self-assembled structures are directly governed by the nature and strength of the intermolecular interactions between the constituent molecules. In the solid state of this compound, aromatic π-π stacking interactions are a dominant feature. nih.govresearchgate.net In its crystal structure, adjacent pyrene rings are linked through these stacking interactions, with a perpendicular interplanar distance of 3.267 Å and a centroid-centroid offset of 2.946 Å. nih.gov

Beyond simple stacking, other non-covalent forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions play a crucial role, especially in more complex systems. mdpi.com The interplay between these different forces dictates the final morphology and stability of the supramolecular assembly. For example, in some diketopyrrolopyrrole derivatives, edge-to-face aromatic interactions are favored over co-facial π-stacking, leading to twisted molecular conformations that significantly affect the material's optical and electronic properties. rsc.org Understanding and controlling these subtle intermolecular forces is key to designing supramolecular materials with desired functions, such as specific optical responses or charge-transport characteristics.

ParameterValue for this compoundSource
Molecular FormulaC₂₅H₁₆O nih.gov
Dihedral Angle (Phenyl-Pyrene)39.10 (11)° nih.govresearchgate.net
π-π Stacking Interplanar Distance3.267 (6) Å nih.govresearchgate.net
π-π Stacking Centroid-Centroid Offset2.946 (7) Å nih.gov

Separation and Purification Technologies

Application of Charge-Transfer Cocrystals in Selective Hydrocarbon Separation

An innovative application of this compound (PPPO) lies in the field of separation science, specifically through the formation of charge-transfer (CT) cocrystals. When PPPO, acting as an electron donor, is combined with a strong electron acceptor like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), they can form multicomponent cocrystals. researchgate.net These CT complexes exhibit unique structural and photophysical properties that differ from the individual components.

Crucially, the formation and stoichiometry of these cocrystals can be influenced by the solvent used during crystallization. Research has shown that PPPO and TCNQ can selectively incorporate aromatic solvents into their crystal structure, forming an isostructural microporous framework with the solvent molecules residing in channels. researchgate.net This selective inclusion of aromatic hydrocarbons suggests that these charge-transfer cocrystals have significant potential for applications in the purification and separation of aromatic compounds from other types of solvents or hydrocarbons. researchgate.net This approach offers a materials-based strategy for challenging chemical separations.

Investigation of Biological Activities and Structure Activity Relationships for 3 Phenyl 1 Pyren 1 Yl Prop 2 En 1 One and Its Derivatives

Antimycobacterial Research

The search for novel antitubercular agents is a critical area of medicinal chemistry, driven by the rise of drug-resistant strains of Mycobacterium tuberculosis. Chalcones, including pyrene-bearing derivatives, have emerged as a promising class of compounds in this field.

Assessment of Efficacy Against Mycobacterium tuberculosis Strains

Research into a series of pyridyl and 2-hydroxyphenyl chalcones has demonstrated the potent activity of pyrene-containing derivatives against Mycobacterium tuberculosis H37Rv. mdpi.com Specifically, the compound (E)-1-(pyren-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one was identified as one of the most powerful inhibitors of mycobacterial growth within the tested series. mdpi.com The efficacy of this and related compounds is typically quantified by their half-maximal inhibitory concentration (IC90) values, which represent the concentration required to inhibit 90% of bacterial growth.

Table 1: Antitubercular Activity of Selected Pyridyl Chalcones Against M. tuberculosis H37Rv
Compound NameStructureIC90 (µM)
(E)-1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-oneDichloro-phenyl-pyridyl chalcone (B49325)8.9–28
(E)-1-(pyren-1-yl)-3-(pyridin-3-yl)prop-2-en-1-onePyrene-pyridyl chalcone8.9–28
(E)-1-([1,1'-biphenyl]-4-yl)-3-(pyridin-3-yl)prop-2-en-1-oneBiphenyl-pyridyl chalcone8.9–28

Elucidation of Structure-Activity Relationships (SAR) for Antitubercular Activity

The structure-activity relationship (SAR) studies of these chalcone derivatives have provided valuable insights into the structural features that govern their antitubercular potency. A key finding is the importance of a lipophilic A-ring in the chalcone scaffold. mdpi.com Compounds featuring bulky and fat-soluble (lipophilic) groups, such as dichlorophenyl, pyren-1-yl, and biphenyl-4-yl moieties, exhibited the most significant activity against M. tuberculosis H37Rv. mdpi.com This suggests that the size and hydrophobicity of this part of the molecule are crucial for its interaction with the mycobacterial target. The presence of heterocyclic rings, like pyridine, within the chalcone framework has also been noted to potentially enhance anti-tubercular effects. nih.gov

Conversely, the introduction of hydroxyl groups into the A-ring of certain pyridyl chalcones was found to eliminate their antitubercular activity. mdpi.com This highlights the sensitive dependence of biological activity on the specific functional groups present and their positions on the chalcone backbone.

Molecular Docking Studies and Identification of Target Binding Mechanisms (e.g., PtpB Inhibition)

To understand the mechanism of action at a molecular level, computational molecular docking studies have been employed. These studies have predicted that the pyrene-containing chalcone, (E)-1-(pyren-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, binds with high affinity to the active site of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). mdpi.comnih.gov PtpB is a crucial enzyme that the bacterium secretes to interfere with the host's cellular signaling, thereby promoting its survival within the host. kau.edu.sa The inhibition of PtpB is therefore a promising strategy for developing new antitubercular drugs.

Docking studies revealed that the bulky, hydrophobic pyrene (B120774) group plays a significant role in the effective binding and inhibition of Mtb PtpB. nih.gov The predicted binding affinity of the pyrene-yl chalcone was found to be higher than that of a previously known PtpB inhibitor, further underscoring its potential as a lead compound for antitubercular drug development. mdpi.com Kinetic studies on related chalcones have shown them to be competitive inhibitors of mycobacterial PTPs. nih.gov

Exploratory Investigations in Anticancer Research for Pyrene-Based Chalcone Derivatives

The therapeutic potential of pyrene-based chalcone derivatives extends beyond their antimycobacterial properties, with exploratory studies indicating possible applications in oncology. nih.gov Chalcones, in general, are known to exhibit anticancer activities through various mechanisms. nih.gov

In the same study that highlighted their antitubercular effects, certain pyridyl chalcones, including an anthracene-yl derivative structurally related to the pyrene-yl compound, demonstrated dose-dependent antiproliferative activity against the MDA-468 breast cancer cell line. mdpi.com For instance, the trimethoxy-phenyl and anthracene-9-yl pyridyl-chalcones were found to be highly cytotoxic to these cancer cells, with IC50 values of 0.7 and 0.3 µM, respectively. mdpi.com While direct data for the 3-phenyl-1-(pyren-1-yl)prop-2-en-1-one on cancer cell lines was not detailed in the primary source, the activity of structurally similar compounds suggests that the pyrene moiety could contribute to cytotoxic effects against cancer cells. The anticancer potential of chalcones is an active area of research, with studies exploring their ability to induce apoptosis, disrupt the cell cycle, and inhibit angiogenesis. nih.govfrontiersin.orgfrontiersin.org

Broad-Spectrum Bioactivity Potential of Chalcone Scaffolds (General Academic Context)

The chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This core structure is found in many naturally occurring compounds and serves as a versatile template for the synthesis of derivatives with a wide array of biological activities. mdpi.com

Chalcones and their derivatives have been extensively studied and shown to possess a broad spectrum of pharmacological properties, including:

Antimicrobial: This includes antibacterial, antifungal, and antiviral activities. frontiersin.orgfrontiersin.orgnih.govbohrium.com

Anticancer: They have been shown to be cytotoxic to various cancer cell lines. frontiersin.orgmdpi.com

Anti-inflammatory: Many chalcones exhibit potent anti-inflammatory effects. mdpi.comnih.gov

Antioxidant: The chemical structure of chalcones makes them effective scavengers of free radicals. mdpi.comnih.gov

Antiparasitic: Activity against parasites such as those causing malaria has also been reported. mdpi.comnih.gov

This wide range of bioactivities is attributed to the unique chemical features of the chalcone framework, particularly the α,β-unsaturated ketone moiety, which can interact with various biological targets. bohrium.com The versatility of the chalcone scaffold allows for structural modifications that can enhance potency and selectivity for specific therapeutic applications. researchgate.netucla.edu

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Tunable Properties

The core structure of 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one, featuring a donor-π-acceptor (D-π-A) architecture, is highly amenable to systematic modification for tuning its optoelectronic characteristics. The pyrene (B120774) moiety acts as a strong electron donor and a large π-conjugated system, while the phenyl group can be functionalized to modulate the compound's acceptor strength. researchgate.netresearchgate.net

Future work will focus on the rational design and synthesis of new analogues by introducing a variety of electron-donating groups (EDG) and electron-withdrawing groups (EWG) onto the phenyl ring. researchgate.net This strategy allows for precise control over the intramolecular charge transfer (ICT) characteristics, which directly influences absorption and emission wavelengths, quantum yields, and solvatochromic behavior. researchgate.netresearchgate.net For instance, substituting the phenyl ring with groups like methoxy (B1213986) (-OCH₃) or nitro (-NO₂) has been shown to significantly alter ICT, leading to predictable shifts in the photophysical properties. researchgate.net

Furthermore, molecular engineering can extend beyond simple substitution to include the incorporation of different heterocyclic rings (e.g., thiophene, furan, pyridine) in place of the phenyl group. researchgate.net This approach can modify the molecular planarity and electronic distribution, leading to materials with aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE) properties, which are highly desirable for solid-state lighting and sensing applications. researchgate.net The goal is to create a library of compounds where properties like emission color, quantum efficiency, and environmental sensitivity can be dialed in for specific technological needs.

Table 1: Proposed Substituents for Tuning Photophysical Properties

Position of Substitution Substituent Group Expected Effect on Properties Potential Application
Phenyl Ring (para-position) Dimethylamino (-N(CH₃)₂) Strong EDG; enhances ICT, red-shifts emission Organic Light-Emitting Diodes (OLEDs), Nonlinear Optics (NLO)
Phenyl Ring (para-position) Cyano (-CN) Strong EWG; enhances ICT, red-shifts absorption Dye-Sensitized Solar Cells (DSSCs), NLO
Phenyl Ring (para-position) Bromo (-Br) EWG; modulates emission and lifetime Fluorescent Probes, Chemosensors

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

A deeper understanding of the dynamic processes governing the function of this compound analogues requires the use of sophisticated analytical techniques. Future investigations should integrate time-resolved fluorescence spectroscopy to probe the excited-state lifetimes and dynamics, providing insight into the efficiency of radiative and non-radiative decay pathways. researchgate.net Techniques like transient absorption spectroscopy can be employed to characterize the charge-transfer states and follow their evolution on ultrafast timescales.

For materials designed as fluorescent probes or for bioimaging, the application of advanced microscopy techniques is crucial. nih.gov Super-resolution microscopy (e.g., STED, PALM, STORM) could be used to visualize the localization of these probes within complex biological systems with unprecedented detail. Furthermore, fluorescence lifetime imaging microscopy (FLIM) can offer an additional layer of information, allowing researchers to monitor changes in the probe's local environment (e.g., polarity, viscosity, ion concentration) in real-time, which is invaluable for developing advanced cellular sensors. nih.govnih.gov

Fabrication and Characterization of Hybrid Material Systems Incorporating the Compound

The translation of the promising properties of this compound from the molecular level to functional devices necessitates its incorporation into hybrid material systems. Future research will explore the fabrication of thin films, nanoparticles, and composites where the chalcone (B49325) is a key functional component.

For optoelectronic applications, the compound can be doped into host polymer matrices such as polycarbonate or polystyrene to create solid-state luminescent materials for OLEDs or optical limiting devices. researchgate.net The compatibility of the chalcone with the host matrix and its aggregation behavior will be critical parameters to control and characterize using techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM). Similarly, covalent integration of the chalcone moiety into polymer backbones could lead to novel photoresponsive materials with enhanced thermal and mechanical stability. researchgate.net Another promising avenue is the adsorption or grafting of these molecules onto inorganic nanostructures (e.g., silica (B1680970) nanoparticles, quantum dots, gold nanorods) to create organic-inorganic hybrid sensors that combine the chalcone's sensitivity with the unique properties of the nanomaterial.

Implementation of Computational-Experimental Feedback Loops for Accelerated Discovery

To accelerate the discovery of new analogues with targeted properties, a synergistic approach combining theoretical calculations and experimental validation is essential. biointerfaceresearch.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven to be powerful tools for predicting the geometric and electronic structures, HOMO-LUMO energy levels, and absorption/emission spectra of chalcone derivatives. researchgate.netbiointerfaceresearch.com

A future-forward strategy involves establishing a tight feedback loop. Computational screening of virtual libraries of novel analogues can identify promising candidates with desired electronic and optical properties (e.g., high nonlinear optical response, specific emission wavelengths). biointerfaceresearch.com These prioritized candidates are then synthesized and characterized experimentally. The experimental data (e.g., crystal structures, photophysical measurements) are then used to refine and validate the computational models, improving their predictive accuracy. researchgate.netnih.gov This iterative cycle of prediction, synthesis, and characterization significantly streamlines the materials discovery process, reducing the time and resources required to develop next-generation materials.

Table 2: Key Parameters from Computational and Experimental Synergy

Parameter Computational Method Experimental Technique Purpose
Ground State Geometry DFT (e.g., B3LYP/6-31G(d,p)) X-ray Crystallography Validate theoretical models of molecular structure. biointerfaceresearch.comnih.gov
HOMO-LUMO Energies DFT Cyclic Voltammetry Predict and confirm electrochemical behavior and charge transfer characteristics. researchgate.net
Absorption/Emission Spectra TD-DFT UV-Vis & Fluorescence Spectroscopy Predict and verify optical properties, guide design for specific colors. researchgate.net

Exploration of Emerging Applications in Novel Technologies

The versatile and tunable nature of pyrene-based chalcones opens the door to a range of emerging technological applications. Their strong fluorescence and sensitivity to the local environment make them excellent candidates for advanced chemical sensors and biological probes. nih.gov For example, analogues have been designed for the ratiometric sensing of analytes like hydrazine (B178648), demonstrating their potential in environmental monitoring and diagnostics. nih.gov

The significant third-order nonlinear optical (NLO) properties exhibited by many chalcones suggest their use in photonics and optoelectronics, including applications in optical limiting, high-speed optical communications, and optical data processing. biointerfaceresearch.commdpi.com Furthermore, the AIEE characteristics of certain derivatives are highly sought after for the fabrication of more efficient and stable solid-state lighting devices (OLEDs). researchgate.net The ability of these compounds to act as photosensitizers or hole-transporting materials could also be explored in the context of next-generation photovoltaic devices like dye-sensitized or organic solar cells. researchgate.net As synthetic methods become more sophisticated, the application of these versatile compounds is expected to expand into new frontiers of materials science and technology.

Q & A

Q. What are the established synthetic routes for 3-phenyl-1-(pyren-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via Friedel-Crafts acylation using 3-phenylpropiolic acid and pyrene derivatives. Optimizing molar ratios (e.g., 1:1.2 for pyrene to acid), solvent choice (e.g., dichloromethane), and catalysts (e.g., AlCl₃) improves yields (69% reported) and purity . Alternative methods include Cu-catalyzed cross-coupling of thioesters under aerobic conditions, which avoids harsh acids but requires precise temperature control (60–80°C) and inert atmospheres .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., pyrenyl protons at δ 9.56 ppm, aromatic phenyl signals at δ 7.44–8.32 ppm) .
  • XRD : Single-crystal X-ray diffraction confirms the E-configuration and crystallographic parameters (monoclinic system, space group P2₁, β = 106.45°) .
  • FTIR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

Q. How is thermal stability evaluated, and what insights does it provide?

Differential Scanning Calorimetry (DSC) measures decomposition temperatures (e.g., onset at ~250°C) and phase transitions. Consistent heating rates (e.g., 10°C/min under N₂) ensure reproducibility. Thermal stability correlates with π-conjugation and molecular packing .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) between studies be resolved?

Use SHELXL refinement (e.g., R₁ < 0.05) with high-resolution data (θ > 25°). Cross-validate with DFT-optimized geometries (B3LYP/6-311G** basis set) to resolve outliers. For example, C=O bond lengths may vary by 0.02 Å due to experimental vs. theoretical approximations .

Q. What computational methods validate electronic and optical properties?

  • TD-DFT : Predict UV-Vis absorption spectra (e.g., λmax ~400 nm) by simulating electron transitions (HOMO→LUMO) .
  • Molecular Mechanics : Correlate mechanical properties (e.g., Young’s modulus) with substituent effects on the chalcone backbone .

Q. How are nonlinear optical (NLO) properties experimentally measured?

Z-scan technique with ultrafast lasers (e.g., 180 fs pulses at 532 nm) quantifies nonlinear absorption (β) and refraction (n₂). For this compound, β values range from 1.14–2.67 × 10⁻¹¹ m/W, depending on substituent orientation .

Q. What strategies address low yields in transition metal-catalyzed syntheses?

  • Precatalyst activation : Use CuI (10 mol%) with ligands (e.g., 1,10-phenanthroline) to stabilize intermediates.
  • Substrate pre-functionalization : Protect reactive pyrenyl positions to minimize side reactions .

Q. How do hydrogen bonding and π-stacking influence crystal packing?

Analyze Mercury CSD visualization tools to identify N–H∙∙∙O interactions (2.8–3.0 Å) and π-π distances (~3.5 Å). These interactions enhance thermal stability and fluorescence quantum yield by rigidifying the structure .

Q. What experimental controls ensure reproducibility in fluorescence studies?

  • Solvent degassing : Remove O₂ to prevent quenching.
  • Concentration standardization : Use ≤10⁻⁵ M to avoid aggregation-caused quenching (ACQ). Pyrenyl chalcones typically show emission at 450–500 nm .

Q. How are reaction pathways for byproduct formation investigated?

LC-MS/MS tracks intermediates (e.g., Michael adducts). GC-MS identifies volatile byproducts. For Friedel-Crafts routes, monitor for diacylation byproducts using TLC (Rf 0.3–0.5 in hexane/EtOAc) .

Methodological Tables

Q. Table 1. Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key ConditionsReference
Friedel-Crafts69>95AlCl₃, CH₂Cl₂, 0°C, 24 h
Cu-catalyzed coupling55–6590CuI, 1,10-phen, 80°C, 12 h

Q. Table 2. Key Crystallographic Parameters

ParameterValueTechniqueReference
Space groupP2₁XRD (SHELXTL)
Unit cell volume833.4 ųSADABS
R₁ factor0.037SHELXL-2018

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.